
D-Alanyl-O-octadecanoyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanyl-O-octadecanoyl-L-serine is a synthetic compound that combines the amino acids D-alanine and L-serine with an octadecanoyl (stearoyl) fatty acid chain. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in biochemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-O-octadecanoyl-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-serine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or benzyl groups.
Acylation: The protected L-serine is then acylated with octadecanoyl chloride in the presence of a base like triethylamine to form the octadecanoyl-L-serine intermediate.
Deprotection: The protecting groups are removed under acidic or hydrogenolytic conditions to yield the free octadecanoyl-L-serine.
Coupling with D-Alanine: The final step involves coupling D-alanine with the octadecanoyl-L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the fatty acid chain, leading to the formation of hydroperoxides and other oxidized derivatives.
Reduction: The compound can be reduced at the carbonyl group of the fatty acid chain, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino acid residues, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Hydroperoxides, alcohols, and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
D-Alanyl-O-octadecanoyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide-lipid interactions and membrane dynamics.
Biology: Investigated for its role in modulating cell membrane properties and signaling pathways.
Industry: Utilized in the development of novel biomaterials and surfactants.
Mecanismo De Acción
The mechanism of action of D-Alanyl-O-octadecanoyl-L-serine involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can modulate various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane dynamics and cellular signaling.
Comparación Con Compuestos Similares
D-Alanyl-L-serine: Lacks the octadecanoyl chain, making it less hydrophobic and less effective in modulating membrane properties.
L-Alanyl-O-octadecanoyl-L-serine: Contains L-alanine instead of D-alanine, which may affect its interaction with biological systems due to stereochemical differences.
D-Alanyl-O-octadecanoyl-D-serine: Contains D-serine instead of L-serine, which may alter its biological activity and interactions.
Uniqueness: D-Alanyl-O-octadecanoyl-L-serine is unique due to its specific combination of D-alanine, L-serine, and an octadecanoyl chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it particularly effective in interacting with cell membranes and modulating their properties.
Propiedades
Número CAS |
921933-93-9 |
|---|---|
Fórmula molecular |
C24H46N2O5 |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-octadecanoyloxypropanoic acid |
InChI |
InChI=1S/C24H46N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)31-19-21(24(29)30)26-23(28)20(2)25/h20-21H,3-19,25H2,1-2H3,(H,26,28)(H,29,30)/t20-,21+/m1/s1 |
Clave InChI |
GGSJDBBQXAUZNA-RTWAWAEBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


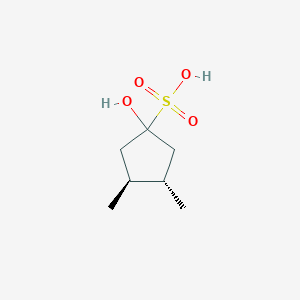
![Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride](/img/structure/B12627267.png)
![4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)
![(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627277.png)
![7-Bromo-1-(3-ethoxy-propyl)-2-methyl-5-(2-naphthalen-2-yl-2-oxo-ethyl)-1H-imidazo[4,5-c]pyridin-5-ium](/img/structure/B12627285.png)


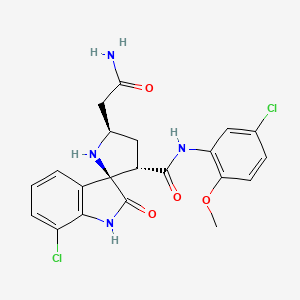
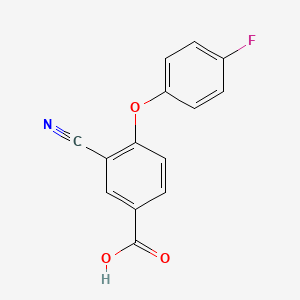
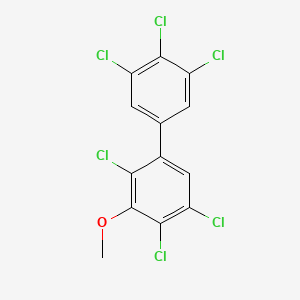
![(2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B12627314.png)
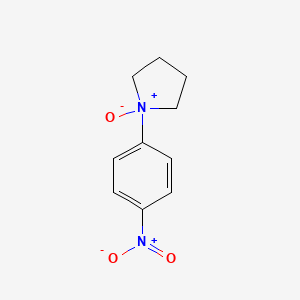
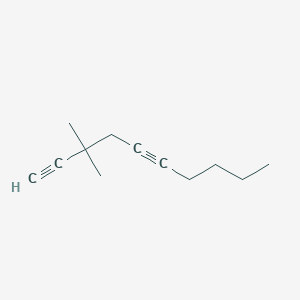
![1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole](/img/structure/B12627332.png)
